molecular formula C11H22O2 B12713799 1-Ethyl-3-methylbutyl isobutyrate CAS No. 94108-34-6

1-Ethyl-3-methylbutyl isobutyrate

Cat. No.: B12713799
CAS No.: 94108-34-6
M. Wt: 186.29 g/mol
InChI Key: OZEZRQVRKNAKRH-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylbutyl isobutyrate is an ester compound known for its pleasant odor, often used in the fragrance and flavor industry. Esters like this compound are characterized by their general formula RCOOR’, where R and R’ are alkyl or aryl groups. This compound is particularly notable for its fruity aroma, making it a valuable component in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylbutyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 1-ethyl-3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of engineered bacteria for biosynthesis is also being explored as a sustainable production method .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylbutyl isobutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Isobutyric acid and 1-ethyl-3-methylbutanol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-Ethyl-3-methylbutyl isobutyrate finds applications in various fields:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylbutyl isobutyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity aroma. The molecular targets include specific olfactory receptor proteins, and the pathways involve the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-methylbutyl isobutyrate stands out due to its specific fruity aroma and its applications in both the fragrance and flavor industries. Its unique structure allows for distinct interactions with olfactory receptors, making it a valuable compound in sensory applications .

Properties

CAS No.

94108-34-6

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

5-methylhexan-3-yl 2-methylpropanoate

InChI

InChI=1S/C11H22O2/c1-6-10(7-8(2)3)13-11(12)9(4)5/h8-10H,6-7H2,1-5H3

InChI Key

OZEZRQVRKNAKRH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)OC(=O)C(C)C

Origin of Product

United States

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